(2-Benzylisoindolin-5-yl)methanol

Übersicht

Beschreibung

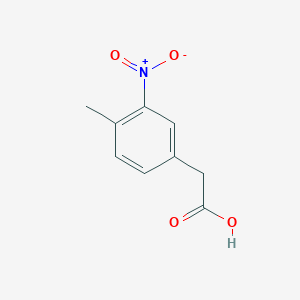

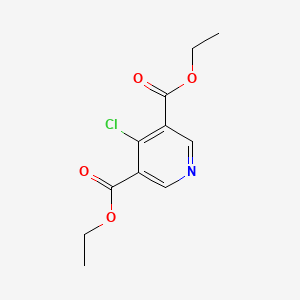

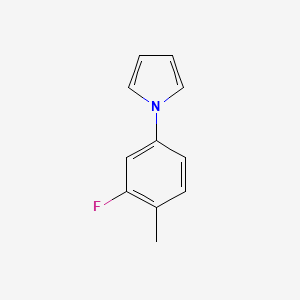

“(2-Benzylisoindolin-5-yl)methanol” is an organic compound with the molecular formula C16H17NO . It contains a total of 37 bonds, including 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecule contains a total of 35 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Wissenschaftliche Forschungsanwendungen

1. Lipid Dynamics in Biological and Synthetic Membranes

Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. This is particularly relevant in the study of transmembrane proteins/peptides. Methanol can influence the structure-function relationship associated with bilayer composition, which is crucial in biomembrane and proteolipid studies (Nguyen et al., 2019).

2. Synthesis of Selective COX-2 Inhibitors

(2-Benzylisoindolin-5-yl)methanol has been synthesized as a selective COX-2 inhibitor, offering potential in reducing gastrointestinal adverse effects commonly associated with traditional NSAIDs (Tabatabai et al., 2012).

3. Catalytic Asymmetric Reactions

Chiral Pt(II)/Pd(II) pincer complexes involving similar compounds have been synthesized and applied in catalytic asymmetric reactions, such as aldol and silylcyanation reactions. This showcases the compound's role in facilitating stereochemically controlled organic transformations (Yoon et al., 2006).

4. Metal Complex Catalysts

Metal complexes with benzimidazolyl derivatives (structurally related to (2-Benzylisoindolin-5-yl)methanol) have shown efficacy in ethylene oligomerization, indicating potential applications in polymer synthesis and catalysis (Zhang et al., 2008).

5. Synthesis of Cytotoxic Compounds

Isoxazole derivatives synthesized from compounds related to (2-Benzylisoindolin-5-yl)methanol have demonstrated cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research (Rao et al., 2014).

6. Photochemistry Studies

Studies on the photolysis of certain compounds in methanol have provided insights into the behavior of (2-Benzylisoindolin-5-yl)methanol under specific conditions, which can be useful in understanding its photoreactive properties (Clark & Watkins, 1984).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-benzyl-1,3-dihydroisoindol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYMOHXXGCNJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600396 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzylisoindolin-5-yl)methanol | |

CAS RN |

127169-16-8 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

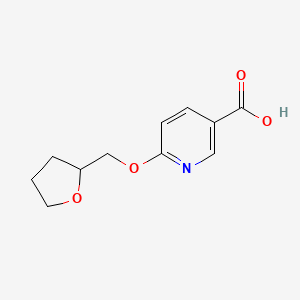

![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)